molecular formula C22H20O3 B2608873 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832739-16-9

3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2608873
CAS No.: 832739-16-9
M. Wt: 332.399
InChI Key: CEQWDYFFJGHXKC-UHFFFAOYSA-N
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Description

3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C22H20O3 It is known for its complex structure, which includes a benzylphenoxy group and a methoxybenzaldehyde group

Scientific Research Applications

3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical products.

Safety and Hazards

The safety data sheet for “3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde” is not available in the resources I have . Therefore, it’s important to handle this compound with care until more information is available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-benzylphenol with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The benzylphenoxy group may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzoic acid
  • 3-[(2-Benzylphenoxy)methyl]-4-methoxybenzyl alcohol
  • 3-{3-[(2-Benzylphenoxy)methyl]-4-methoxyphenyl}-1-(2-thienyl)-2-propen-1-one

Uniqueness

3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-[(2-benzylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-24-21-12-11-18(15-23)14-20(21)16-25-22-10-6-5-9-19(22)13-17-7-3-2-4-8-17/h2-12,14-15H,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQWDYFFJGHXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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